2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione
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Overview
Description
2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione is a complex organic compound that features a unique adamantyl group, a bromine atom, and a nitroisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of adamantane to introduce the bromine atom, followed by a series of condensation and cyclization reactions to form the nitroisoindole structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted adamantyl derivatives
Scientific Research Applications
2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and nanotechnology applications
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the adamantyl group provides structural stability and lipophilicity, enhancing its ability to interact with biological membranes and proteins. The bromine atom can facilitate binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like 1-bromoadamantane and 1-adamantylamine share the adamantyl group but differ in their functional groups.
Nitroisoindole derivatives: Compounds such as 5-nitroisoindole-1,3-dione have similar core structures but lack the adamantyl group
Uniqueness
2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione is unique due to the combination of the adamantyl group, bromine atom, and nitroisoindole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(3-bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c20-19-7-11-3-12(8-19)6-18(5-11,9-19)10-21-16(23)14-2-1-13(22(25)26)4-15(14)17(21)24/h1-2,4,11-12H,3,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNSCGGWXXUQKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)CN4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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